molecular formula C8H18O4Si B12660470 Methyl 3-(dimethoxymethylsilyl)isobutyrate CAS No. 84962-95-8

Methyl 3-(dimethoxymethylsilyl)isobutyrate

Katalognummer: B12660470
CAS-Nummer: 84962-95-8
Molekulargewicht: 206.31 g/mol
InChI-Schlüssel: FAUFGQVEQAUKNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(dimethoxymethylsilyl)isobutyrate is a chemical compound with the molecular formula C8H18O4Si. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(dimethoxymethylsilyl)isobutyrate typically involves the reaction of isobutyric acid with dimethoxymethylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(dimethoxymethylsilyl)isobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Methyl 3-(dimethoxymethylsilyl)isobutyrate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 3-(dimethoxymethylsilyl)isobutyrate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with other molecules. This reactivity allows it to modify biological molecules and participate in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Methyl 3-(dimethoxymethylsilyl)isobutyrate can be compared with other similar compounds, such as:

  • Methyl 3-(trimethoxysilyl)isobutyrate
  • Methyl 3-(ethoxymethylsilyl)isobutyrate
  • Methyl 3-(propoxymethylsilyl)isobutyrate

These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific functional groups and the resulting chemical properties .

Eigenschaften

CAS-Nummer

84962-95-8

Molekularformel

C8H18O4Si

Molekulargewicht

206.31 g/mol

IUPAC-Name

methyl 3-[dimethoxy(methyl)silyl]-2-methylpropanoate

InChI

InChI=1S/C8H18O4Si/c1-7(8(9)10-2)6-13(5,11-3)12-4/h7H,6H2,1-5H3

InChI-Schlüssel

FAUFGQVEQAUKNG-UHFFFAOYSA-N

Kanonische SMILES

CC(C[Si](C)(OC)OC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.